1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride
Overview
Description
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O2S and a molecular weight of 272.76 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]furan moiety linked to a piperazine ring via a carbonyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride typically involves the following steps:
Formation of the Thieno[3,2-b]furan Moiety: This step involves the cyclization of appropriate precursors to form the thieno[3,2-b]furan ring.
Attachment of the Carbonyl Group: The thieno[3,2-b]furan ring is then functionalized with a carbonyl group through acylation reactions.
Coupling with Piperazine: The final step involves coupling the carbonyl-functionalized thieno[3,2-b]furan with piperazine under suitable reaction conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents include halides, amines, and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride can be compared with other similar compounds, such as:
1-{Thieno[3,2-b]furan-5-carbonyl}morpholine hydrochloride: This compound has a similar structure but contains a morpholine ring instead of a piperazine ring.
1-{Thieno[3,2-b]furan-5-carbonyl}pyrrolidine hydrochloride: This compound features a pyrrolidine ring in place of the piperazine ring.
1-{Thieno[3,2-b]furan-5-carbonyl}piperidine hydrochloride: This compound includes a piperidine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of the thieno[3,2-b]furan moiety and the piperazine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
piperazin-1-yl(thieno[3,2-b]furan-5-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.ClH/c14-11(13-4-2-12-3-5-13)10-7-8-9(16-10)1-6-15-8;/h1,6-7,12H,2-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYJEWPLCGERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(S2)C=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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